Phenyl 1,4-diazepane-1-carboxylate hydrochloride
Overview
Description
Phenyl 1,4-diazepane-1-carboxylate hydrochloride, also known as Ro 5-4864, is a chemical compound that belongs to the class of diazepanes. It is a potent ligand for the peripheral benzodiazepine receptor (PBR), which is located in the outer mitochondrial membrane. The PBR is involved in a variety of physiological processes, including steroidogenesis, apoptosis, and mitochondrial function. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
- Phenyl 1,4-diazepane-1-carboxylate hydrochloride derivatives have been synthesized through microwave-assisted methods, offering efficient access to these compounds. These syntheses yield 1,4-diazepanes and 1,4-diazepan-5-ones, demonstrating the versatility of these compounds in chemical synthesis (Wlodarczyk et al., 2007).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, this compound derivatives have been explored for their potential in drug development. For instance, a series of such derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. This indicates their potential use in developing treatments for various infections and cancers (Verma et al., 2015).
Applications in Organic Chemistry
- The compound also finds applications in organic chemistry for the synthesis of complex molecular structures. For example, it has been used in the practical synthesis of intermediates for Rho–kinase inhibitors, demonstrating its utility in producing biologically active molecules (Gomi et al., 2012).
Analytical Chemistry
- In analytical chemistry, this compound derivatives are useful in understanding the solubility behavior of pharmaceutical compounds, aiding in the formulation of drugs (Jouyban et al., 2010).
Enantiomeric Separation
- Enantiomeric separation of this compound and its analogues has been achieved using chiral stationary phases. This is crucial in the pharmaceutical industry for producing enantiomerically pure compounds (Pirkle & Tsipouras, 1984).
Exploration in Novel Synthesis Methods
- Research has also focused on novel synthesis methods involving 1,4-diazepanes, which could lead to the development of new pharmaceuticals and materials. This includes exploring different reactions and catalysts to efficiently produce these compounds (Banfi et al., 2007).
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various cellular and molecular targets, influencing their function .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level .
properties
IUPAC Name |
phenyl 1,4-diazepane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11;/h1-3,5-6,13H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEBWDMAORMDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1240526-24-2 | |
Record name | 1H-1,4-Diazepine-1-carboxylic acid, hexahydro-, phenyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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